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Compound of Interest

Compound Name: 2-Amino-3,5-difluorophenol

Cat. No.: B112039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3,5-
difluorophenol (CAS No: 163733-98-0), a key intermediate in pharmaceutical and

agrochemical synthesis. This document presents predicted Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectral data, alongside computed Mass Spectrometry (MS) data.

Detailed, generalized experimental protocols for obtaining such spectra are also provided to

guide researchers in their analytical workflows.

Predicted Spectral Data
Due to the limited availability of experimentally derived spectra in the public domain, this

section presents high-quality predicted data obtained from computational models. These

predictions serve as a valuable reference for the identification and characterization of 2-Amino-
3,5-difluorophenol.

¹H NMR (Proton NMR) Spectral Data
The predicted ¹H NMR spectrum of 2-Amino-3,5-difluorophenol reveals the chemical

environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Notes

H-4 6.6 - 6.8
Doublet of doublets

(dd)

Coupling to F-3 and F-

5

H-6 6.4 - 6.6
Doublet of doublets

(dd)

Coupling to F-5 and

H-4

-NH₂ 3.5 - 5.0 Broad singlet (br s)

Chemical shift can

vary with solvent and

concentration

-OH 8.5 - 9.5 Broad singlet (br s)

Chemical shift can

vary with solvent and

concentration

¹³C NMR (Carbon-13 NMR) Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the

molecule. Chemical shifts (δ) are reported in ppm.

Carbon Assignment
Predicted Chemical Shift

(ppm)
Notes

C-1 (-OH) 145 - 150

C-2 (-NH₂) 130 - 135

C-3 (-F) 150 - 155 (d, ¹JCF)
Large coupling constant due to

direct attachment to fluorine

C-4 100 - 105 (dd, ²JCF, ⁴JCF) Coupling to F-3 and F-5

C-5 (-F) 155 - 160 (d, ¹JCF)
Large coupling constant due to

direct attachment to fluorine

C-6 105 - 110 (dd, ²JCF, ³JCH) Coupling to F-5 and H-4

IR (Infrared) Spectral Data
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The predicted IR spectrum highlights the characteristic vibrational frequencies of the functional

groups present in 2-Amino-3,5-difluorophenol.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (Phenolic) 3600 - 3200 Strong, Broad

N-H Stretch (Amine) 3500 - 3300 Medium, Doublet

Aromatic C-H Stretch 3100 - 3000 Medium

Aromatic C=C Stretch 1620 - 1450 Medium to Strong

C-N Stretch 1350 - 1250 Medium

C-F Stretch 1250 - 1000 Strong

O-H Bend 1200 - 1100 Medium

N-H Bend 1650 - 1550 Medium

Mass Spectrometry (MS) Data
The following computed mass spectrometry data is available for 2-Amino-3,5-difluorophenol.

Property Value Source

Molecular Formula C₆H₅F₂NO PubChem

Molecular Weight 145.11 g/mol PubChem

Monoisotopic Mass 145.03392011 Da PubChem

Predicted Collision Cross Section (CCS) for various adducts:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b112039?utm_src=pdf-body
https://www.benchchem.com/product/b112039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 146.04120 122.5

[M+Na]⁺ 168.02314 132.8

[M-H]⁻ 144.02664 122.9

Experimental Protocols
The following sections outline generalized experimental procedures for acquiring NMR, IR, and

MS spectra for aromatic compounds like 2-Amino-3,5-difluorophenol. These protocols are

intended as a guide and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

2-Amino-3,5-difluorophenol sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 2-Amino-3,5-difluorophenol for ¹H NMR or 20-50 mg

for ¹³C NMR into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good

choice for phenols and amines to observe exchangeable protons).

Gently vortex the vial to ensure the sample is fully dissolved.

Using a pipette with a filter, transfer the solution into a clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a

good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

necessary due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Materials:

2-Amino-3,5-difluorophenol sample (solid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum.

Sample Analysis:

Place a small amount of the solid 2-Amino-3,5-difluorophenol sample onto the ATR

crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum of the sample.

Data Processing:

The software will automatically subtract the background spectrum.

Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

2-Amino-3,5-difluorophenol sample

Solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Vials and syringes

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a

suitable solvent.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or coupled

with a liquid chromatography system.

Acquire the mass spectrum in the desired mass range.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Analyze the fragmentation pattern to gain structural information.

Workflow and Pathway Visualization
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The following diagrams illustrate the general workflow for spectral analysis and a conceptual

pathway for the application of this data.
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Data Interpretation
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Caption: General workflow for the spectral analysis of a chemical compound.
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Caption: Conceptual pathway for drug development utilizing spectral data.

To cite this document: BenchChem. [Spectral Analysis of 2-Amino-3,5-difluorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112039#2-amino-3-5-difluorophenol-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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